
Evaluating Atto 565 NHS Ester in FRET Pairs: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079 Get Quote

For researchers, scientists, and drug development professionals, the selection of an

appropriate Förster Resonance Energy Transfer (FRET) pair is paramount for the successful

investigation of molecular interactions. This guide provides a comprehensive evaluation of the

performance of Atto 565 NHS ester as a FRET donor, comparing it with other common

alternatives and offering detailed experimental protocols and supporting data.

Atto 565, a rhodamine-based fluorescent dye, is recognized for its strong absorption, high

fluorescence quantum yield, and excellent thermal and photostability, making it a compelling

candidate for single-molecule detection and high-resolution microscopy applications.[1] Its NHS

ester derivative allows for straightforward covalent labeling of primary amines on biomolecules

such as proteins and amine-modified oligonucleotides.

Quantitative Performance of Atto 565 in FRET Pairs
The efficiency of FRET is critically dependent on the spectral overlap between the donor's

emission and the acceptor's absorption, the quantum yield of the donor, and the distance

between the two fluorophores. A key parameter for any FRET pair is the Förster distance (R₀),

the distance at which FRET efficiency is 50%. Below is a table summarizing the calculated R₀

values for Atto 565 with a variety of common acceptor dyes.
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Acceptor Dye Förster Distance (R₀) in Å

Atto 590 61

Atto 594 60

Atto 610 63

Atto 620 65

Atto 633 68

Atto 647 53

Atto 647N 68

Atto 655 64

Atto 680 58

Atto 700 56

Atto 725 52

Atto 740 51

Data sourced from ATTO-TEC GmbH. These values are calculated assuming a quantum yield

of 0.90 for Atto 565, a refractive index of 1.4, and an orientation factor (κ²) of 2/3.

Comparison with Alternative FRET Donors
While direct head-to-head comparative studies under identical experimental conditions are

limited, the following table provides a summary of the key photophysical properties of Atto 565

alongside two other commonly used FRET donors, Cy3B and Alexa Fluor 555. Disclaimer: The

data presented below is compiled from various sources and may not represent a direct,

controlled comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Atto 565 Cy3B Alexa Fluor 555

Excitation Max (nm) ~564 ~558 ~555

Emission Max (nm) ~590 ~572 ~565

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
120,000 130,000 150,000

Quantum Yield 0.90 0.67 0.10

Photostability High High High

Atto 565 exhibits a notably high quantum yield, which is a significant advantage for FRET

applications as it increases the potential for energy transfer. While Cy3B is also a very bright

and photostable dye, its quantum yield is lower than that of Atto 565.[2] Alexa Fluor 555 is

another popular choice, though its quantum yield is considerably lower than both Atto 565 and

Cy3B.

Experimental Protocols
Protein Labeling with Atto 565 NHS Ester
This protocol outlines the general steps for labeling a protein with Atto 565 NHS ester.
Optimization may be required for specific proteins.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

Atto 565 NHS ester

Anhydrous, amine-free DMSO

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:
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Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-5

mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

Prepare Dye Stock Solution: Immediately before use, dissolve the Atto 565 NHS ester in
DMSO to a concentration of 1-10 mg/mL.

Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein

solution while gently vortexing. The optimal dye-to-protein ratio should be determined

empirically.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Remove the unreacted dye from the labeled protein using a size-exclusion

chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first

colored fraction to elute will be the labeled protein.

Determination of Labeling Degree: Calculate the degree of labeling (DOL) by measuring the

absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for Atto 565). The

following formula can be used:

DOL = (A₅₆₄ × ε_protein) / [(A₂₈₀ - A₅₆₄ × CF₂₈₀) × ε_dye]

Where:

A₅₆₄ and A₂₈₀ are the absorbances at 564 nm and 280 nm, respectively.

ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye,

respectively.

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Atto 565, this is

approximately 0.12).

FRET Measurement via Sensitized Emission
This protocol describes a common method for measuring FRET efficiency by detecting the

sensitized emission of the acceptor fluorophore after exciting the donor.
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Instrumentation:

A fluorescence microscope equipped with appropriate filter sets for the donor and acceptor,

and a FRET filter set (donor excitation, acceptor emission).

A sensitive camera (e.g., EMCCD or sCMOS).

Procedure:

Sample Preparation: Prepare samples containing:

Donor-only labeled molecules.

Acceptor-only labeled molecules.

Dual-labeled (FRET) molecules.

Image Acquisition: For each sample, acquire three images:

Donor Image: Excite with the donor excitation wavelength and detect with the donor

emission filter.

Acceptor Image: Excite with the acceptor excitation wavelength and detect with the

acceptor emission filter.

FRET Image: Excite with the donor excitation wavelength and detect with the acceptor

emission filter.

Correction for Crosstalk:

Donor Bleed-through: Use the donor-only sample to determine the percentage of donor

emission that is detected in the FRET channel.

Acceptor Direct Excitation: Use the acceptor-only sample to determine the amount of

acceptor emission resulting from direct excitation by the donor excitation wavelength.

FRET Efficiency Calculation: After correcting the FRET image for donor bleed-through and

acceptor direct excitation, the FRET efficiency (E) can be calculated using various
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established formulas. A common approach is the ratiometric method, where the corrected

FRET intensity is normalized to the donor or acceptor intensity.

Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams have

been generated.

Donor Fluorophore
Acceptor Fluorophore

Donor (S0) Donor (S1)
Excitation (hν)

Fluorescence Acceptor (S1)FRET (non-radiative) Acceptor (S0)Fluorescence (hν)

Click to download full resolution via product page

A diagram illustrating the FRET process.
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Sample Preparation
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Click to download full resolution via product page

A general workflow for a FRET experiment.

Conclusion
Atto 565 NHS ester presents itself as a high-performance FRET donor, primarily due to its

exceptional quantum yield and photostability. The availability of a wide range of suitable

acceptor dyes with calculated Förster distances allows for flexibility in experimental design.

While direct, comprehensive comparative data against other popular donors is not readily

available in a single study, the individual photophysical properties of Atto 565 suggest it is a

strong contender for demanding FRET applications, particularly in single-molecule studies

where brightness and stability are paramount. The provided protocols offer a solid foundation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15136079?utm_src=pdf-body-img
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for researchers to incorporate Atto 565 into their FRET-based investigations of molecular

interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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